molecular formula C13H22O3 B14494219 11-Oxoundec-9-en-1-yl acetate CAS No. 63024-89-5

11-Oxoundec-9-en-1-yl acetate

Cat. No.: B14494219
CAS No.: 63024-89-5
M. Wt: 226.31 g/mol
InChI Key: XJPOVFKHONUKEG-UHFFFAOYSA-N
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Description

11-Oxoundec-9-en-1-yl acetate is a chemical compound with the molecular formula C13H22O3. It consists of 13 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes an acetate group and a double bond at the 9th position of the undecyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxoundec-9-en-1-yl acetate typically involves the esterification of 11-oxoundec-9-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

11-Oxoundec-9-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

11-Oxoundec-9-en-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 11-Oxoundec-9-en-1-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-Dodec-9-en-1-yl acetate: Similar in structure but with a different chain length.

    (13Z)-Hexadec-13-en-11-yn-1-yl acetate: Contains a triple bond and a longer chain.

    (Z)-Octadec-11-enyl acetate: Another acetate ester with a longer carbon chain.

Uniqueness

11-Oxoundec-9-en-1-yl acetate is unique due to its specific chain length and the presence of both a double bond and an acetate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

63024-89-5

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

11-oxoundec-9-enyl acetate

InChI

InChI=1S/C13H22O3/c1-13(15)16-12-10-8-6-4-2-3-5-7-9-11-14/h7,9,11H,2-6,8,10,12H2,1H3

InChI Key

XJPOVFKHONUKEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCC=CC=O

Origin of Product

United States

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